![molecular formula C25H18FN3O3S B2859603 2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-22-4](/img/structure/B2859603.png)

2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

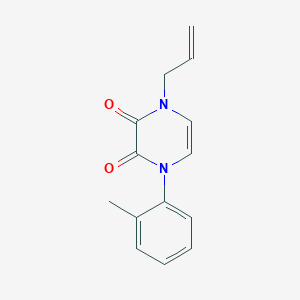

This compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a benzyl group (C6H5CH2), a fluorophenyl group (C6H4F), a pyrano ring (a six-membered ring with one oxygen), a benzothiazine group (a bicyclic system with a benzene ring fused to a thiazine ring), and a carbonitrile group (CN). The “5,5-dioxide” likely refers to two oxygen atoms attached to the 5-position carbon in the structure .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group might participate in reactions with acids or electrophiles, the carbonitrile group might undergo reactions with nucleophiles, and the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique

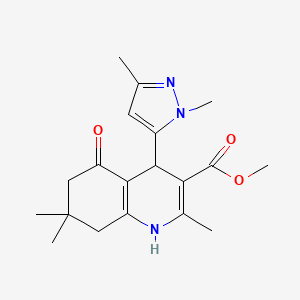

Synthesis and Monoamine Oxidase Inhibitory Activity

One study reports the synthesis and biological evaluation of two new series of compounds, including the specified chemical, highlighting their potential as selective inhibitors of monoamine oxidase A and B. This study involved a multistep reaction starting with methyl anthranilate, leading to the synthesis of pyranobenzothiazines. These compounds were screened for their inhibitory activity against monoamine oxidase isozymes, identifying certain compounds as selective and potent inhibitors. Molecular docking analysis was also conducted to investigate the binding modes of these inhibitors, suggesting potential therapeutic applications in treating diseases related to monoamine oxidase dysregulation (Ahmad et al., 2019).

Multicomponent Synthesis

Another research focus is on the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, leading to the production of novel 2-amino-4H-pyrans, including the chemical . This study explored the three-component interaction with arylcarbaldehydes and active methylene nitriles, resulting in either the target 2-amino-4H-pyrans or new products like stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides). This research offers insights into controlling reaction selectivity and understanding the mechanism of this synthesis process (Lega et al., 2016).

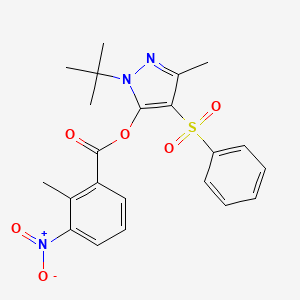

Antimicrobial Activity

Research into the antimicrobial activity of derivatives of 2-amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has also been conducted. Studies focus on synthesizing novel derivatives and evaluating their antibacterial and antifungal properties. For instance, compounds synthesized from 2-amino-3-R-4-aryl-4H-pyrano[3,2-c][2,1]benzothiazine 5,5-dioxides have been tested for their efficacy against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Lega et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-6-benzyl-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBZCRIUCSENMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)

![3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid](/img/structure/B2859523.png)

![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2859524.png)

![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)

![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)

![N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide](/img/structure/B2859529.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)